molecular formula C18H21ClN4O3S B6530555 2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-09-8

2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530555
CAS No.: 946201-09-8
M. Wt: 408.9 g/mol
InChI Key: CNPWLGDEQIENLP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a useful research compound. Its molecular formula is C18H21ClN4O3S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1022894 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c19-16-6-2-1-5-15(16)18(24)21-9-14-27(25,26)23-12-10-22(11-13-23)17-7-3-4-8-20-17/h1-8H,9-14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPWLGDEQIENLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by:

  • A chlorobenzamide core.
  • A piperazine ring substituted with a pyridine moiety.
  • A sulfonyl group that enhances its pharmacological profile.

Pharmacological Properties

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that benzamide derivatives can inhibit various cancer cell lines. The sulfonamide moiety is often associated with enhanced cytotoxicity against tumor cells due to its ability to interfere with cellular signaling pathways.
    • A study evaluating similar benzamide derivatives reported moderate to high potency against RET kinase, indicating potential for further development as anticancer agents .
  • Neuropharmacological Effects :
    • Compounds with piperazine and pyridine structures are known to interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders. The specific interactions of this compound with serotonin and dopamine receptors warrant further investigation.
  • Antimicrobial Properties :
    • Benzamide derivatives have shown promise as antimicrobial agents. The presence of the chlorinated aromatic ring may contribute to enhanced activity against bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinase activity, leading to reduced cell proliferation in cancer models. This inhibition may occur through direct binding to the ATP-binding site of kinases .
  • Receptor Modulation : The structural components suggest potential interactions with various receptors, which could modulate neurotransmitter activity and impact neuropharmacological outcomes.

Case Study 1: RET Kinase Inhibition

A series of studies on benzamide derivatives indicated that certain modifications could lead to significant inhibition of RET kinase activity. For instance, compounds with a similar structural framework demonstrated effective inhibition in both molecular assays and cellular models, highlighting the potential of this class for cancer therapy .

Case Study 2: Neurotransmitter Interaction

In vitro studies assessing the interaction of piperazine-containing compounds with serotonin receptors indicated a promising profile for treating mood disorders. The specific binding affinities and resultant pharmacodynamics need further elucidation through clinical trials.

Data Tables

Activity Type Compound IC50 Value (µM) Target/Mechanism
Anticancer4-chloro-benzamides0.5 - 5RET Kinase Inhibition
NeuropharmacologicalPiperazine derivativesVariesSerotonin/Dopamine Receptors
AntimicrobialBenzamide derivatives1 - 10Bacterial Cell Wall Synthesis

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